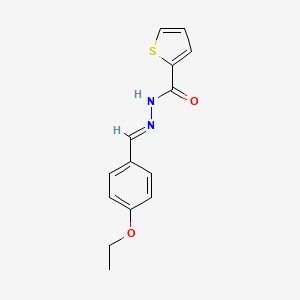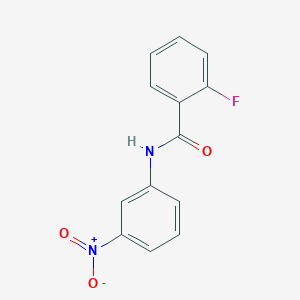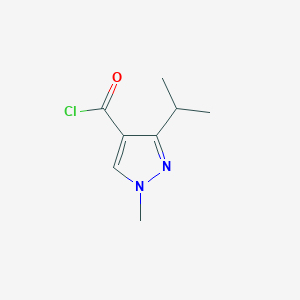![molecular formula C14H18Cl2N2O4 B11709211 Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropil {[(3,4-diclorofenil)amino]carbonil}oxí(propil)carbamato es un compuesto químico con una estructura compleja que incluye grupos isopropilo, diclorofenilo y carbamato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Isopropil {[(3,4-diclorofenil)amino]carbonil}oxí(propil)carbamato generalmente implica múltiples pasos. Un método común incluye la reacción de 3,4-dicloroanilina con isocianato para formar el derivado de urea correspondiente. Este intermedio se hace reaccionar luego con cloroformato de isopropilo en condiciones controladas para obtener el producto final. Las condiciones de reacción a menudo requieren temperaturas específicas, solventes y catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Los reactores a gran escala, los sistemas de flujo continuo y los controles automatizados se utilizan a menudo para mantener una calidad y una producción constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
Isopropil {[(3,4-diclorofenil)amino]carbonil}oxí(propil)carbamato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar agentes como el hidruro de aluminio y litio, lo que da como resultado la formación de derivados de carbamato reducidos.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en el grupo carbamato, utilizando reactivos como el hidróxido de sodio u otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Hidróxido de sodio, otros nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Isopropil {[(3,4-diclorofenil)amino]carbonil}oxí(propil)carbamato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición de enzimas e interacciones de proteínas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales, recubrimientos y productos químicos agrícolas.
Mecanismo De Acción
El mecanismo de acción de Isopropil {[(3,4-diclorofenil)amino]carbonil}oxí(propil)carbamato implica su interacción con dianas moleculares específicas. Puede inhibir ciertas enzimas o proteínas uniéndose a sus sitios activos, alterando así su función. Las vías implicadas pueden incluir transducción de señales, procesos metabólicos y respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Isopropil N-(3,4-diclorofenil)carbamato
- Isopropil N-(2,4-diclorofenil)carbamato
- Isopropil N-(3,5-diclorofenil)carbamato
Unicidad
Isopropil {[(3,4-diclorofenil)amino]carbonil}oxí(propil)carbamato es único debido a su configuración estructural específica, que imparte propiedades químicas y biológicas distintas
Este artículo detallado proporciona una descripción general completa de Isopropil {[(3,4-diclorofenil)amino]carbonil}oxí(propil)carbamato, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C14H18Cl2N2O4 |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
propan-2-yl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-propylcarbamate |
InChI |
InChI=1S/C14H18Cl2N2O4/c1-4-7-18(14(20)21-9(2)3)22-13(19)17-10-5-6-11(15)12(16)8-10/h5-6,8-9H,4,7H2,1-3H3,(H,17,19) |
Clave InChI |
DIXOAPTVROUTHS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C(=O)OC(C)C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)





![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
